molecular formula C11H7ClN2O B8518031 3-(4-Chloro-2-pyrimidinyl)benzaldehyde CAS No. 97603-40-2

3-(4-Chloro-2-pyrimidinyl)benzaldehyde

Cat. No. B8518031
M. Wt: 218.64 g/mol
InChI Key: SZHUIQFRNWOQJU-UHFFFAOYSA-N
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Patent
US04579848

Procedure details

A 5.3 g portion of 2-(3-diethoxymethylphenyl)- 4(3H)-pyrimidinone and 30 ml of phosphorous oxychloride was heated on a steam bath overnight. The excess phosphorous oxychloride was removed under vacuum and the residue taken up in chloroform and passed through a hydrous magnesium silicate pad. Evaporation of the filtrate left 3.1 g of residue which had two spots by TLC (chloroform-silica gel). Trituration of the residue with ether gave 0.4 g of 3-(4-chloro-2-pyrimidinyl)benzaldehyde, mp 136°-138° C. (the slower moving spot) which was identified by analysis, PMR and IR.
Name
2-(3-diethoxymethylphenyl)- 4(3H)-pyrimidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[CH:6]=[C:7]([C:11]2[NH:16][C:15](=O)[CH:14]=[CH:13][N:12]=2)[CH:8]=[CH:9][CH:10]=1)C.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:15]1[CH:14]=[CH:13][N:12]=[C:11]([C:7]2[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=2)[CH:4]=[O:3])[N:16]=1

Inputs

Step One
Name
2-(3-diethoxymethylphenyl)- 4(3H)-pyrimidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=1C=C(C=CC1)C1=NC=CC(N1)=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess phosphorous oxychloride was removed under vacuum
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
WAIT
Type
WAIT
Details
left 3.1 g of residue which

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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